molecular formula C10H14FNO B13345103 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol

Cat. No.: B13345103
M. Wt: 183.22 g/mol
InChI Key: WHSBPOXJCFKRER-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol is an organic compound with a unique structure that includes an amino group, a fluoroethyl group, and two methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol typically involves the introduction of the fluoroethyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a suitable phenol precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would likely include steps such as purification through distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group may enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-fluoroethyl)phenol
  • 3-(1-Amino-2-fluoroethyl)benzonitrile
  • 2-(1-Amino-2-fluoroethyl)-4-bromoaniline

Uniqueness

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol is unique due to the presence of both the fluoroethyl and dimethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-3,5-dimethylphenol

InChI

InChI=1S/C10H14FNO/c1-6-3-7(2)10(8(12)5-11)9(13)4-6/h3-4,8,13H,5,12H2,1-2H3

InChI Key

WHSBPOXJCFKRER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(CF)N)C

Origin of Product

United States

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